Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Description
Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) at the bridgehead and a ketone (oxo) group at the 4-position of the nonane ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability and solubility during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly for constructing spirocyclic scaffolds in drug discovery programs targeting central nervous system disorders and protease inhibitors .
Properties
IUPAC Name |
tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-6-10(15)13(14)7-4-5-8-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRNOJABFMZQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C12CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Alkylation for Spirocycle Construction
A foundational approach involves constructing the azaspiro[4.4]nonane core through intramolecular alkylation. In a procedure analogous to methods described for 2-azaspiro[3.3]heptane derivatives (Figure SM 2.1.1.1), a secondary amine precursor is alkylated to form the spirocyclic framework. For tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate, this would entail:
- Amine Protection : Treating a primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the Boc-protected intermediate.
- Cyclization : Subjecting the Boc-protected amine to a dihalide (e.g., 1,4-dibromobutane) under basic conditions to induce intramolecular alkylation, forming the spiro[4.4]nonane skeleton.
- Oxidation : Introducing the 4-oxo group via oxidation of a secondary alcohol intermediate using Dess–Martin periodinane (DMP) or similar oxidants.
Key Data :
Oxidative Cyclization Catalyzed by Transition Metals
Copper-catalyzed oxidative cyclization offers a streamlined route to spirocyclic ketones. Adapted from 1-oxa-4-azaspiro[4.5]deca-6,9-diene syntheses, this method employs bis(acetoxy)iodobenzene (PhI(OAc)₂) and tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄]ClO₄) to form the ketone and spiro ring simultaneously:
- Amide Formation : React 4-aminophenol with α-hydroxy acids (e.g., glycolic acid) using DCC to form hydroxyamide intermediates.
- Oxidative Cyclization : Treat the hydroxyamide with PhI(OAc)₂ and Cu[(CH₃CN)₄]ClO₄ to induce cyclization and ketone formation.
Key Data :
Functional Group Interconversion Strategies
Oxidation of Secondary Alcohols
The 4-oxo group is often introduced via oxidation of a spirocyclic secondary alcohol. In a protocol mirroring tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate oxidation:
- Alcohol Synthesis : Reduce a ketone precursor (e.g., this compound) with LiAlH₄ to form the secondary alcohol.
- Selective Oxidation : Re-oxidize the alcohol using DMP or Swern conditions to regenerate the ketone without epimerization.
Key Data :
Reductive Amination for Spirocycle Assembly
Reductive amination can assemble the spirocyclic amine precursor before Boc protection. For example:
- Ketone-Amine Condensation : React a cyclic ketone (e.g., 4-oxo-piperidine) with an amine-containing fragment in the presence of NaBH₃CN.
- Boc Protection : Protect the resulting secondary amine with Boc₂O.
Limitations : Risk of over-reduction necessitates careful stoichiometric control.
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Yield | Catalyst | Scale-Up Feasibility |
|---|---|---|---|
| Intramolecular Alkylation | 42–56% | Base (e.g., K₂CO₃) | Moderate |
| Oxidative Cyclization | 72–75% | Cu[(CH₃CN)₄]ClO₄ | High |
| Reductive Amination | 50–60% | NaBH₃CN | Low |
Insights :
Functional Group Compatibility
- Boc Protection Stability : Boc groups remain intact under oxidative (DMP) and reductive (LiAlH₄) conditions, as evidenced by retention of tert-butyl signals in ¹H NMR.
- Ketone Sensitivity : The 4-oxo group may necessitate inert atmospheres to prevent enolization or side reactions during storage.
Mechanistic Considerations
Spirocyclization via Carbocation Intermediates
In SN1-type mechanisms (e.g., tert-butyl chloride formation), carbocation intermediates facilitate ring closure. For azaspiro compounds, protonation of a hydroxylamine intermediate generates a nitrenium ion, which undergoes intramolecular trapping to form the spiro center.
Radical Pathways in Metal-Catalyzed Reactions
Copper-catalyzed oxidative cyclization proceeds through single-electron transfer (SET) mechanisms, generating amidyl radicals that cyclize to form spiro rings. This pathway minimizes byproducts and enhances regioselectivity.
Analytical Validation and Characterization
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives. Substitution reactions result in the formation of various functionalized spirocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate has been investigated for its potential as a pharmacological agent due to its unique structural features. Its spirocyclic structure offers a scaffold for the development of novel drugs targeting various biological pathways.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of spiro compounds, including this compound, showed promising anticancer activity against several cancer cell lines. The compound exhibited selective cytotoxicity, suggesting its potential role as a lead compound in anticancer drug discovery .
Organic Synthesis
2. Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.
Table 1: Synthetic Reactions Involving this compound
Material Science
3. Polymer Chemistry
This compound has applications in the development of polymeric materials due to its ability to act as a monomer or cross-linking agent in polymerization reactions.
Case Study: Polyurethane Synthesis
Research has demonstrated that incorporating this compound into polyurethane formulations enhances mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes .
Comparison with Similar Compounds
Tert-butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate (11d)
- Structure : Oxo group at position 1, nitrogen at position 2.
- Synthesis: Prepared via Boc protection of 2-azaspiro[4.4]nonan-1-one, yielding 40% under mild conditions (room temperature, dichloromethane) .
- Reactivity : The 1-oxo group facilitates lithium triethylborohydride reduction to a hydroxyl derivative (12d, 107% yield), demonstrating higher nucleophilic susceptibility compared to 4-oxo analogs .
Tert-butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k)
- Structure: Sulfur atom replaces a carbon in the nonane ring.
- Properties : Melting point 69–70°C, higher than many oxygen analogs due to sulfur’s polarizability and stronger intermolecular forces .
- Applications : Thia-substituted spirocycles are explored for enhanced metabolic stability in drug candidates .
Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate
- Structure: Amino group at position 4 instead of oxo.
- Purity : ≥97%, indicating robust stability under storage conditions .
- Utility : The free amine enables rapid functionalization (e.g., amide coupling), making it a versatile intermediate in peptide mimetics .
Physicochemical Properties
Biological Activity
Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate, also known as 1-Boc-1-azaspiro[4.4]nonan-4-one, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of spirocyclic compounds, which are known for their diverse pharmacological properties.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- CAS Number : 1540034-11-4
- Melting Point : 60-61 °C
The compound features a spirocyclic structure that may influence its interaction with biological targets, potentially leading to various therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study exploring the antimicrobial properties of spirocyclic compounds revealed that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. Although specific data on this compound is not available, its structural analogs suggest potential effectiveness in this area .
- Enzyme Inhibition : Research on related spirocyclic compounds has indicated their ability to inhibit enzymes like DHODH and other targets involved in disease processes. This suggests that this compound could potentially share similar inhibitory effects, warranting further investigation into its pharmacological profile .
- Structure-Based Drug Design : The unique structural characteristics of this compound make it a candidate for structure-based drug design approaches aimed at developing new therapeutics for diseases such as cancer and infectious diseases .
Data Table: Comparison of Biological Activities
Q & A
Basic Synthesis and Purification
Q: What are the common synthetic routes for tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate, and how can reaction conditions be optimized? A: Synthesis typically involves multi-step reactions, including cyclization and Boc protection. For example, intermediates like 4-(N-Boc-amino)cyclohexanone are reacted under controlled conditions (e.g., THF, NaH) to form the spirocyclic core . Optimizing temperature (0–25°C), solvent polarity, and base strength improves yields. Post-synthesis, silica gel chromatography (e.g., 80% EtOAc/hexanes) resolves diastereomers, though inseparable mixtures may require recrystallization .
Structural Characterization
Q: Which analytical methods are most effective for confirming the spirocyclic structure and stereochemistry? A: X-ray crystallography refined via SHELX software is definitive for structural confirmation . Complementary methods include:
- NMR : H and C NMR identify spirocyclic protons and tert-butyl/carbonyl groups.
- IR : Confirms carbonyl (C=O) stretch at ~1700 cm⁻¹.
- HRMS : Validates molecular weight (e.g., C₁₂H₂₀N₂O₃: 240.3 g/mol) .
Structure-Activity Relationship (SAR) Studies
Q: How do structural modifications (e.g., substituent position, ring size) influence biological activity? A: SAR studies compare analogs with varied substituents. For example:
Electron-withdrawing groups (e.g., oxo) enhance receptor affinity, while tert-butyl esters improve solubility .
Biological Target Identification
Q: What methodologies identify biological targets for this compound? A: Advanced approaches include:
- Radioligand Binding Assays : Screen against receptor libraries (e.g., sigma receptors) .
- Enzyme Inhibition Assays : Test PARP-1 inhibition using BRCA-deficient cell models .
- Molecular Docking : Predict binding modes with targets like kinases or GPCRs .
Data Contradictions in Reactivity
Q: How to resolve contradictions in reported reactivity (e.g., cyclization yields)? A: Discrepancies arise from diastereomer formation or solvent effects. For example:
- THF vs. DCM : THF enhances cyclization yields (~80%) due to better solvation of intermediates .
- Temperature Sensitivity : Reactions >25°C may favor side products (e.g., ring-opening) .
Validate purity via HPLC (>95%) and replicate under standardized conditions .
Advanced Safety in Handling
Q: What precautions are critical for handling reactive intermediates during synthesis? A: Key measures include:
- Inert Atmosphere : Use N₂/Ar to prevent oxidation of amine intermediates .
- PPE : Chemical-resistant gloves (e.g., nitrile), full-body suits, and eye protection .
- Spill Management : Neutralize acidic/basic residues before disposal .
Computational Modeling for Mechanism Elucidation
Q: How can DFT calculations and MD simulations clarify reaction mechanisms? A:
- DFT : Predict transition states (e.g., cyclization energy barriers) .
- MD : Simulate solvent effects on intermediate stability .
Validate with kinetic studies (e.g., rate constants at varying temps) .
Stability Under Storage Conditions
Q: What conditions prevent decomposition of the tert-butyl ester group? A: Store at -20°C in anhydrous solvents (e.g., DMF) to avoid hydrolysis. Monitor via:
Crystallographic Challenges
Q: How to address poor crystal quality for X-ray analysis? A: Optimize crystallization via:
- Solvent Pairing : Use EtOAc/hexane gradients.
- Seeding : Introduce microcrystals to induce growth.
Refine using SHELXL for high-resolution data (>1.0 Å) .
Cross-Disciplinary Applications
Q: What non-pharmacological applications exist for this spirocyclic scaffold? A: Potential uses include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
